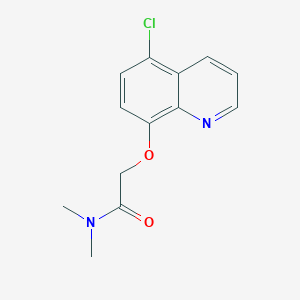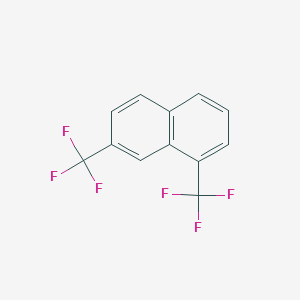
tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-amino-3-hydroxypropyl)pipéridine-1-carboxylate de tert-butyle: est un composé chimique de formule moléculaire C13H25NO3 . C'est un dérivé de la pipéridine, un cycle à six chaînons contenant un atome d'azote. Ce composé est souvent utilisé comme intermédiaire en synthèse organique et a des applications dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 3-(1-amino-3-hydroxypropyl)pipéridine-1-carboxylate de tert-butyle implique généralement la protection de l'azote de la pipéridine avec un groupe tert-butoxycarbonyle (Boc). Le processus peut inclure les étapes suivantes:
Protection de la pipéridine: L'azote de la pipéridine est protégé en utilisant du chloroformate de tert-butyle en présence d'une base telle que la triéthylamine.
Alkylation: La pipéridine protégée est ensuite alkylée avec du 3-chloro-1-propanol pour introduire le groupe hydroxypropyle.
Amination: Le groupe hydroxyle est converti en groupe amino en utilisant des réactifs comme l'ammoniac ou une source d'amine dans des conditions appropriées.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants comme le PCC (chlorochromate de pyridinium).
Réduction: Le groupe carbonyle peut être réduit en groupe hydroxyle en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution: Le groupe amino peut subir des réactions de substitution avec divers électrophiles pour former de nouveaux dérivés.
Réactifs et conditions courants:
Oxydation: PCC dans le dichlorométhane.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.
Produits principaux:
Oxydation: Formation d'une cétone ou d'un aldéhyde.
Réduction: Formation d'un alcool.
Substitution: Formation d'amines ou d'amides substituées.
Applications De Recherche Scientifique
Chimie:
- Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
- Employé dans le développement de nouvelles méthodologies de synthèse.
Biologie:
- Enquêté pour son potentiel en tant que bloc de construction dans la synthèse de composés biologiquement actifs.
- Étudié pour ses interactions avec les macromolécules biologiques.
Médecine:
- Exploré pour son utilisation potentielle dans la découverte et le développement de médicaments.
- Utilisé dans la synthèse d'intermédiaires pharmaceutiques.
Industrie:
- Appliqué dans la production de produits chimiques et de matériaux spécialisés.
- Utilisé dans le développement de nouveaux polymères et résines.
Mécanisme d'action
Le mécanisme d'action du 3-(1-amino-3-hydroxypropyl)pipéridine-1-carboxylate de tert-butyle dépend de son application spécifique. En chimie médicinale, il peut agir comme un précurseur des principes actifs pharmaceutiques (API) qui interagissent avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Les voies impliquées peuvent inclure l'inhibition ou l'activation de ces cibles, conduisant à des effets thérapeutiques désirés.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 4-(6-aminopyridin-3-yl)pipéridine-1-carboxylate de tert-butyle
- 3-(3-hydroxypropyl)pipéridine-1-carboxylate de tert-butyle
- 4-(2-éthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle
Comparaison:
- 4-(6-aminopyridin-3-yl)pipéridine-1-carboxylate de tert-butyle possède un cycle pyridine, qui peut conférer des propriétés électroniques et une réactivité différentes.
- 3-(3-hydroxypropyl)pipéridine-1-carboxylate de tert-butyle n'a pas le groupe amino, ce qui affecte son potentiel de fonctionnalisation ultérieure.
- 4-(2-éthoxy-2-oxoéthyl)pipérazine-1-carboxylate de tert-butyle contient un cycle pipérazine, qui peut influencer son activité biologique et sa solubilité.
Le caractère unique du 3-(1-amino-3-hydroxypropyl)pipéridine-1-carboxylate de tert-butyle réside dans sa combinaison de groupes fonctionnels, ce qui en fait un intermédiaire polyvalent pour diverses applications de synthèse.
Propriétés
Formule moléculaire |
C13H26N2O3 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
tert-butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-4-5-10(9-15)11(14)6-8-16/h10-11,16H,4-9,14H2,1-3H3 |
Clé InChI |
CKOAKJSLDODFTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)



![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)




![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)




